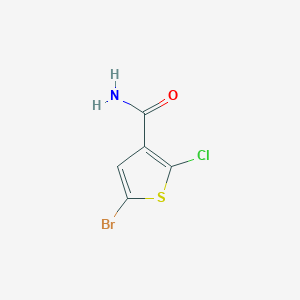

5-Bromo-2-chlorothiophene-3-carboxamide

CAS No.: 189330-33-4

Cat. No.: VC8251054

Molecular Formula: C5H3BrClNOS

Molecular Weight: 240.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189330-33-4 |

|---|---|

| Molecular Formula | C5H3BrClNOS |

| Molecular Weight | 240.51 g/mol |

| IUPAC Name | 5-bromo-2-chlorothiophene-3-carboxamide |

| Standard InChI | InChI=1S/C5H3BrClNOS/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H2,8,9) |

| Standard InChI Key | KHEXSKQEPRORRQ-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1C(=O)N)Cl)Br |

| Canonical SMILES | C1=C(SC(=C1C(=O)N)Cl)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 5-bromo-2-chlorothiophene-3-carboxamide consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted with bromine (Br) at position 5, chlorine (Cl) at position 2, and a carboxamide (-CONH) group at position 3 . The spatial arrangement of these substituents is critical to the compound’s electronic configuration and intermolecular interactions.

Computed Descriptors and Stereoelectronic Properties

The InChI key (KHEXSKQEPRORRQ-UHFFFAOYSA-N) and SMILES string (C1=C(SC(=C1C(=O)N)Cl)Br) provide unambiguous representations of its connectivity . Quantum mechanical calculations predict electron-deficient regions at the halogenated positions, rendering them susceptible to nucleophilic attack. The carboxamide group contributes to polarity, with a computed topological polar surface area (TPSA) indicative of moderate solubility in polar solvents.

Synthetic Methodologies

Friedel-Crafts Acylation Approaches

A plausible route to 5-bromo-2-chlorothiophene-3-carboxamide involves Friedel-Crafts acylation of a pre-halogenated thiophene precursor. For example, 2-chlorothiophene could undergo acylation with a trichloroacetyl chloride derivative in the presence of AlCl, followed by bromination and amidation . This method mirrors strategies employed for synthesizing structurally related thiophene carboxamides, where halogenation steps are carefully sequenced to avoid over-substitution.

Halogenation and Functional Group Interconversion

Alternative pathways may involve:

-

Bromination of 2-chlorothiophene-3-carboxamide using bromosuccinimide (NBS) under radical or electrophilic conditions.

-

Amidation of 5-bromo-2-chlorothiophene-3-carboxylic acid via activation with thionyl chloride (SOCl) followed by treatment with ammonium hydroxide.

Precise control of reaction conditions (temperature, solvent, catalysts) is essential to achieve regioselective halogenation and prevent side reactions such as ring opening or over-halogenation.

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 is primed for nucleophilic displacement due to its adjacency to the electron-withdrawing carboxamide group. Reactions with alkoxides, amines, or thiols could yield 2-substituted derivatives, a strategy employed in the synthesis of bioactive analogs .

Carboxamide Transformations

The carboxamide group can undergo hydrolysis to the carboxylic acid under acidic or basic conditions, or reduction to the amine using LiAlH. These transformations enable diversification of the molecule’s physicochemical properties for structure-activity relationship (SAR) studies.

Comparative Analysis with Structural Analogs

| Compound Name | Key Structural Differences | Biological Activity Insights |

|---|---|---|

| 5-Chlorothiophene-3-carboxamide | Lacks bromine at position 5 | Reduced hydrophobicity and target affinity |

| 2-Bromo-5-chlorothiophene-3-carboxamide | Halogen positions reversed | Altered electronic effects on reactivity |

| 5-Bromo-2-fluorothiophene-3-carboxamide | Fluorine replaces chlorine at position 2 | Enhanced metabolic stability |

The unique halogenation pattern of 5-bromo-2-chlorothiophene-3-carboxamide balances electronic effects and steric demands, positioning it as a versatile intermediate for drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume